4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a valuable target for medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Naphthalen-1-ylmethyl Group Addition: This step involves the alkylation of the piperazine nitrogen with naphthalen-1-ylmethyl halides under basic conditions.
Phenyl Group Introduction: The phenyl group is typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be crucial to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-1-ylmethyl group, leading to the formation of naphthyl ketones or alcohols.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially reducing double bonds or nitro groups if present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, NaH).
Major Products
Oxidation: Naphthyl ketones or alcohols.
Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has shown potential as a ligand for various biological targets, including enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its structural features suggest it could be useful in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades, which can result in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-Methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to the presence of the naphthalen-1-ylmethyl group, which enhances its ability to interact with hydrophobic pockets in biological targets. This structural feature can lead to increased potency and selectivity in its biological applications.
Properties
Molecular Formula |
C26H24N6 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C26H24N6/c1-2-10-22(11-3-1)32-26-24(17-29-32)25(27-19-28-26)31-15-13-30(14-16-31)18-21-9-6-8-20-7-4-5-12-23(20)21/h1-12,17,19H,13-16,18H2 |
InChI Key |
PFAGRFREANDRQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C4=NC=NC5=C4C=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
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